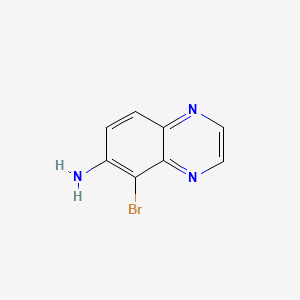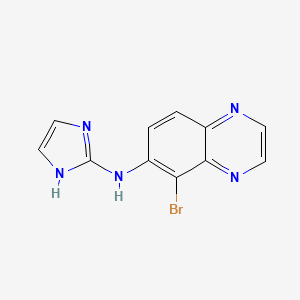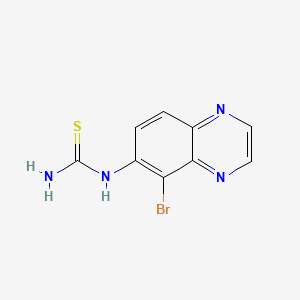
富维司汀杂质4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fulvestrant Impurity 4 is a reference standard related to Fulvestrant, an estrogen receptor antagonist . The chemical name of Fulvestrant Impurity 4 is (8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)-8,9,12,13,14,15,16,17-octahydro-11H-cyclopenta[a]phenanthren-17-yl acetate .
Synthesis Analysis
The synthesis of Fulvestrant and its impurities, including Impurity 4, can be analyzed using methods such as gas chromatography and high-performance liquid chromatography . These methods can quantify the levels of Fulvestrant and related impurities .科学研究应用
定量估算技术
Thirupathi Dongala等人(2021年)开发了便捷的方法,利用气相色谱和高效液相色谱(HPLC)分析富维司汀注射液中的活性和非活性成分以及其他杂质。该研究旨在利用HPLC定量富维司汀及相关杂质的水平,重点是改善分析时间和峰分辨率。这些方法表现出优秀的日内和日间精密度,并根据当前的ICH指南进行了验证,突显了它们适用于质量控制实验室估算制药产品中的溶剂和杂质的合适性(Dongala et al., 2021)。
超临界流体色谱用于定量测定
Venkata Narasimha Rao Ganipisetty等人(2015年)引入了经验证的超临界流体(二氧化碳)色谱方法,用于定量测定富维司汀和阿扎胞苷,重点是将富维司汀与六种潜在杂质分离开来。该研究验证了新方法的预期用途,符合当前的ICH指南,强调了它们在常规质量控制测试和稳定性分析中的适用性。这些方法有助于严格评估杂质,包括富维司汀杂质4,确保制药品质量并符合监管标准(Ganipisetty et al., 2015)。
作用机制
Target of Action
Fulvestrant, including its impurities, primarily targets the estrogen receptors (ERs) present in cancer cells . These receptors play a crucial role in the growth and proliferation of hormone receptor-positive metastatic breast cancer cells .
Mode of Action
It works by competitively and reversibly binding to estrogen receptors, leading to two key changes :
Biochemical Pathways
The primary biochemical pathway affected by Fulvestrant Impurity 4 is the estrogen signaling pathway . By blocking the action of estrogen on cancer cells, Fulvestrant can slow down or arrest some breast tumors that need estrogen to grow .
Pharmacokinetics
Fulvestrant is known to be extensively metabolized in the body . The majority of Fulvestrant and its metabolites are associated with the plasma rather than the cellular components of the blood . The major route of excretion is via the feces (~80-90%), with less than 1% being excreted in the urine .
Result of Action
The result of Fulvestrant Impurity 4’s action is the inhibition of the growth and proliferation of hormone receptor-positive metastatic breast cancer cells . This is achieved by blocking the action of estrogen on these cells .
Action Environment
The action of Fulvestrant Impurity 4, like Fulvestrant, is influenced by environmental factors. For instance, the drug’s efficacy and stability can be affected by factors such as temperature and pH . .
未来方向
The future directions for the study of Fulvestrant and its impurities, including Impurity 4, could involve further development and validation of analytical methods for their quantification . Additionally, more research could be conducted to understand the implications of these impurities on the safety and efficacy of Fulvestrant .
生化分析
Biochemical Properties
Fulvestrant Impurity 4, like Fulvestrant, may interact with estrogen receptors, proteins, and other biomolecules in the body . The nature of these interactions could be similar to those of Fulvestrant, which binds to estrogen receptors and blocks the action of estrogen on cancer cells .
Cellular Effects
Fulvestrant has been shown to slow down or arrest some breast tumors that need estrogen to grow . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fulvestrant, however, exerts its effects at the molecular level by binding to estrogen receptors, inhibiting their activity, and causing changes in gene expression . Fulvestrant Impurity 4 may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
Fulvestrant has been studied extensively in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Fulvestrant has been shown to exhibit antitumor efficacy in preclinical models of breast cancer .
Metabolic Pathways
Fulvestrant is known to undergo several biotransformation pathways analogous to those of endogenous steroids, including oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulphate .
Transport and Distribution
Fulvestrant is known to be administered intramuscularly and is distributed throughout the body .
Subcellular Localization
Fulvestrant is known to bind to estrogen receptors, which are typically located in the nucleus of cells .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fulvestrant Impurity 4 involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,4-difluorobenzaldehyde", "methyl 4-(bromomethyl)benzoate", "sodium hydride", "palladium on carbon", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with 2,4-difluorobenzaldehyde in the presence of sodium hydride to form an intermediate Schiff base.", "Step 2: The Schiff base is then reacted with methyl 4-(bromomethyl)benzoate in the presence of palladium on carbon as a catalyst to form the desired product.", "Step 3: The product is purified by recrystallization from a mixture of acetic acid and ethanol, followed by washing with diethyl ether and drying under vacuum.", "Step 4: The final product is characterized by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis." ] } | |
CAS 编号 |
1621885-82-2 |
分子式 |
C30H44O6S |
分子量 |
532.75 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)


